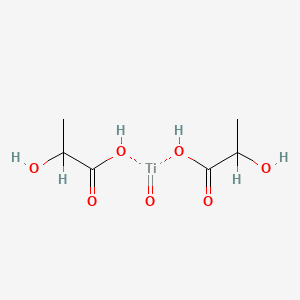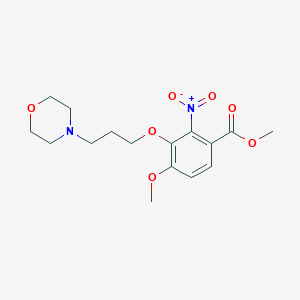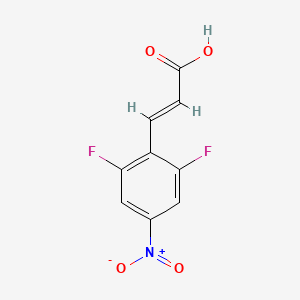
t-Boc-N-amido-PEG12-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Boc-N-amido-PEG12-NHS ester is a polyethylene glycol (PEG) linker containing a t-Boc-protected amine group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation and drug delivery due to its ability to increase solubility in aqueous media and its reactivity with primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-amido-PEG12-NHS ester typically involves the following steps:
PEGylation: The PEG chain is first synthesized or obtained commercially.
Protection of Amine Group: The amine group is protected using t-Boc (tert-butoxycarbonyl) to prevent unwanted reactions.
Activation with NHS: The PEG chain is then activated with NHS ester to form the final product.
The reaction conditions usually involve mild acidic conditions to deprotect the Boc group and form a free amine .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
t-Boc-N-amido-PEG12-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, mild acids for deprotection.
Conditions: Mild acidic conditions for deprotection, aqueous media for increased solubility.
Major Products
The major products formed from these reactions are amide bonds between the PEG linker and the target molecule, such as proteins or oligonucleotides .
Scientific Research Applications
t-Boc-N-amido-PEG12-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the labeling of proteins and oligonucleotides.
Medicine: Employed in drug delivery systems to improve solubility and stability of therapeutic agents.
Industry: Utilized in the production of bioconjugates and other specialized chemicals .
Mechanism of Action
The mechanism of action of t-Boc-N-amido-PEG12-NHS ester involves the formation of stable amide bonds with primary amines. The t-Boc group protects the amine during the initial stages of the reaction and is later removed under mild acidic conditions to allow the NHS ester to react with the target molecule .
Comparison with Similar Compounds
Similar Compounds
t-Boc-Aminooxy-PEG12-NHS ester: Contains a t-Boc protected aminooxy group and an NHS ester moiety.
DNP-PEG12-NHS ester: Contains a dinitrophenyl (DNP) group and an NHS ester.
Uniqueness
t-Boc-N-amido-PEG12-NHS ester is unique due to its combination of a t-Boc-protected amine group and an NHS ester group, which allows for selective and efficient bioconjugation. The hydrophilic PEG spacer also enhances solubility in aqueous media, making it highly versatile for various applications .
Properties
Molecular Formula |
C36H66N2O18 |
|---|---|
Molecular Weight |
814.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C36H66N2O18/c1-36(2,3)55-35(42)37-7-9-44-11-13-46-15-17-48-19-21-50-23-25-52-27-29-54-31-30-53-28-26-51-24-22-49-20-18-47-16-14-45-12-10-43-8-6-34(41)56-38-32(39)4-5-33(38)40/h4-31H2,1-3H3,(H,37,42) |
InChI Key |
YIEQPTTYKLCUAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13728167.png)


![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile](/img/structure/B13728178.png)
![7-(2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13728181.png)
![4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-](/img/structure/B13728185.png)
![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)

![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)



![1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13728249.png)
